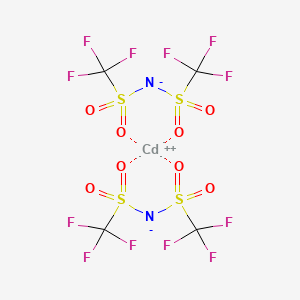
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) is a chemical compound that combines the bis(trifluoromethylsulfonyl)azanide anion with cadmium in a +2 oxidation state. This compound is known for its high thermal stability, chemical stability, and electrochemical stability. It is typically used in various industrial and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bis(trifluoromethylsulfonyl)azanide;cadmium(2+) typically involves the reaction of bis(trifluoromethylsulfonyl)azanide with a cadmium salt. One common method is to react lithium bis(trifluoromethylsulfonyl)azanide with cadmium chloride in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of bis(trifluoromethylsulfonyl)azanide;cadmium(2+) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is typically produced in a dry, controlled environment to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxides and other by-products.
Reduction: It can also undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where the bis(trifluoromethylsulfonyl)azanide anion is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce cadmium oxides, while substitution reactions can yield a variety of cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in catalytic processes and as an intermediate in the preparation of other cadmium compounds.
Biology: The compound is studied for its potential biological effects, including its interactions with biological molecules and its potential use in biomedical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use in medical treatments.
Wirkmechanismus
The mechanism by which bis(trifluoromethylsulfonyl)azanide;cadmium(2+) exerts its effects involves its interaction with various molecular targets. The cadmium ion can coordinate with different ligands, affecting the structure and reactivity of the compound. The bis(trifluoromethylsulfonyl)azanide anion contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)imide: Similar in structure but with zinc instead of cadmium, this compound is used in similar applications but has different reactivity and stability profiles.
Lithium bis(trifluoromethylsulfonyl)imide: Used primarily in electrochemical applications, this compound has a different cation but shares the bis(trifluoromethylsulfonyl)azanide anion.
Bistriflimide: Known for its use in ionic liquids and as a non-coordinating anion, this compound has similar properties but different applications
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;cadmium(2+) is unique due to the presence of cadmium, which imparts specific reactivity and stability characteristics. Its combination of high thermal and chemical stability, along with its ability to participate in various chemical reactions, makes it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C4CdF12N2O8S4 |
|---|---|
Molekulargewicht |
672.7 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;cadmium(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Cd/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
ATBBZJWWYAGYMA-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
phosphinyl]acetate]](/img/structure/B14795661.png)
![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)



![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
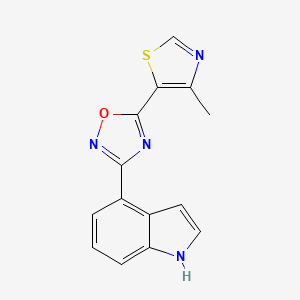
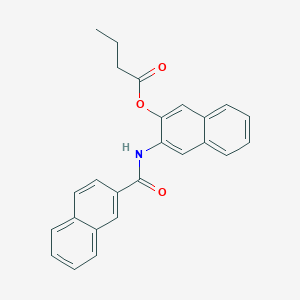
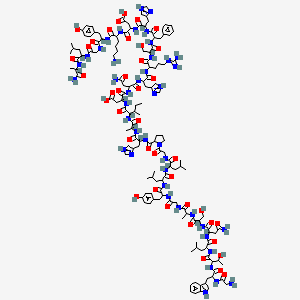
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
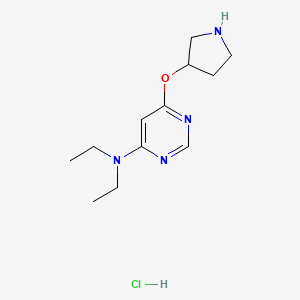
![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)

